An In-Depth Technical Guide to 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline: Structure, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on a specific derivative, 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline, providing a comprehensive overview of its chemical structure, synthesis, and potential applications in drug discovery. The strategic placement of the aniline and methyl groups on the core imidazo[1,2-a]pyridine ring system presents unique opportunities for developing novel therapeutic agents. This document will delve into the synthetic pathways to access this molecule, its physicochemical properties, and the broader context of its potential biological significance, drawing upon the extensive research into related analogues.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine heterocyclic system is a fused bicyclic structure that has garnered significant attention from the scientific community for its versatile pharmacological profile. This scaffold is present in several commercially successful drugs, demonstrating its clinical relevance. Notable examples include Zolpidem, a widely prescribed hypnotic agent for the treatment of insomnia, and Alpidem, an anxiolytic.[2][3] The therapeutic utility of this class of compounds extends to a wide array of activities, including anticancer,[4] antiviral,[5] antibacterial,[6] and anti-inflammatory properties.[7]
The biological activity of imidazo[1,2-a]pyridine derivatives is intricately linked to the nature and position of substituents on the bicyclic ring. The 2- and 3-positions are particularly amenable to modification, allowing for the fine-tuning of pharmacological properties. The title compound, 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline, features a key aniline substituent at the 3-position, which can serve as a crucial pharmacophore or a handle for further chemical elaboration. The presence of a methyl group at the 8-position can also influence the molecule's steric and electronic properties, potentially impacting its interaction with biological targets.
This guide will provide a detailed exploration of 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline, offering insights into its chemical synthesis and characterization, and discussing its potential as a valuable building block in the development of next-generation therapeutics.
Chemical Structure and Physicochemical Properties
The chemical structure of 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline is characterized by a central imidazo[1,2-a]pyridine core. An aniline group is attached at the 2-position of the imidazole ring, and a methyl group is substituted at the 8-position of the pyridine ring.
Below is a table summarizing the key physicochemical properties of this compound. It is important to note that while some of this data is predicted, it provides a valuable starting point for experimental design.
| Property | Value | Source |
| Molecular Formula | C14H13N3 | [8] |
| Molecular Weight | 223.27 g/mol | [6] |
| CAS Number | 878437-60-6 | [8] |
| SMILES | NC1=CC=CC(C2=CN3C=CC=C(C)C3=N2)=C1 | [8] |
| Predicted XlogP | 2.7 | [9] |
Note: Some values are predicted and should be confirmed experimentally.
The predicted XlogP value suggests that the compound has moderate lipophilicity, a property that is often crucial for oral bioavailability and cell membrane permeability in drug candidates.
Synthesis of the Imidazo[1,2-a]pyridine Scaffold: A General Overview
The synthesis of the imidazo[1,2-a]pyridine core is a well-established area of organic chemistry, with numerous methodologies reported in the literature.[10] These methods often involve the condensation of a 2-aminopyridine derivative with a suitable carbonyl compound or its equivalent. One of the most powerful and versatile methods for the synthesis of 3-substituted imidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[5][11]
The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
The GBB reaction is a one-pot, three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[5] This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid or a Lewis acid like scandium triflate.[5] The key advantage of the GBB reaction is its atom economy and the ability to introduce diverse substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine ring in a single step.
The general workflow for the GBB reaction is depicted in the diagram below:
Caption: Generalized workflow of the Groebke-Blackburn-Bienaymé (GBB) reaction.
Proposed Synthesis of 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline
A potential synthetic pathway is outlined below:
Caption: A plausible synthetic route to the target compound.
Experimental Protocol (Hypothetical):
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Step 1: Synthesis of 2-(3-nitrophenyl)-8-methylimidazo[1,2-a]pyridine.
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To a solution of 2-amino-3-methylpyridine (1.0 eq) in a suitable solvent such as ethanol, add α-bromo-3-nitroacetophenone (1.0 eq).
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Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
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-
Step 2: Reduction of the nitro group.
-
Dissolve the 2-(3-nitrophenyl)-8-methylimidazo[1,2-a]pyridine intermediate in a suitable solvent mixture, such as ethanol and concentrated hydrochloric acid.
-
Add a reducing agent, such as tin(II) chloride (SnCl2), in excess.
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Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction, make it alkaline with a concentrated sodium hydroxide solution, and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the final product, 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline, by column chromatography or recrystallization.
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Self-Validating System: The success of each step should be validated through standard analytical techniques. The purity of the intermediate and final product should be assessed by TLC and high-performance liquid chromatography (HPLC). The structural identity should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Structural Characterization
A comprehensive structural characterization is paramount to confirm the identity and purity of the synthesized 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline. The following spectroscopic techniques are essential:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the unambiguous assignment of the structure.[1][3]
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the N-H stretches of the aniline group and the aromatic C-H and C=C bonds.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of the compound.[5]
While specific spectral data for 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline were not found in the initial searches, related compounds have been extensively characterized, providing a basis for expected spectral features.[12]
Potential Applications in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore with a broad range of biological activities.[13][14] The introduction of an aniline moiety at the 3-position of this scaffold in 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline opens up numerous avenues for drug discovery research.
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Anticancer Activity: Many imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, tubulin polymerization, and phosphoinositide 3-kinases (PI3K).[4] The aniline group can participate in hydrogen bonding interactions with protein targets, potentially enhancing binding affinity and efficacy.
-
Antimicrobial and Antiviral Activity: The imidazo[1,2-a]pyridine core has been incorporated into compounds with significant antibacterial, antifungal, and antiviral properties.[5][6] The title compound could serve as a starting point for the development of novel anti-infective agents.
-
Central Nervous System (CNS) Activity: Given that prominent drugs like Zolpidem and Alpidem are based on the imidazo[1,2-a]pyridine scaffold, there is potential for derivatives like 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline to exhibit activity on CNS targets.
The aniline group also provides a convenient point for further chemical modification, allowing for the creation of libraries of analogues for structure-activity relationship (SAR) studies. This can lead to the optimization of potency, selectivity, and pharmacokinetic properties.
Future Directions
The exploration of 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline and its derivatives is a promising area of research. Future work should focus on:
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Development and Optimization of a Robust Synthetic Protocol: A detailed and reproducible synthesis is the first critical step.
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Comprehensive Physicochemical and Spectroscopic Characterization: Establishing a complete profile of the compound's properties is essential for further studies.
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In Vitro and In Vivo Biological Evaluation: Screening the compound against a panel of relevant biological targets, such as cancer cell lines, microbial strains, and viral assays, will be crucial to uncover its therapeutic potential.
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Mechanism of Action Studies: For any identified biological activity, elucidating the underlying mechanism of action is a key step in the drug development process.
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Structural Biology: Obtaining the crystal structure of the compound, potentially in complex with a biological target, would provide invaluable insights for rational drug design.
Conclusion
3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline represents a molecule of significant interest within the field of medicinal chemistry. Its structure, based on the privileged imidazo[1,2-a]pyridine scaffold and featuring a versatile aniline substituent, makes it a compelling candidate for further investigation. This technical guide has provided a comprehensive overview of its chemical nature, plausible synthetic strategies, and potential therapeutic applications. As research in this area continues, it is anticipated that this compound and its derivatives will contribute to the development of novel and effective therapeutic agents for a range of diseases.
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